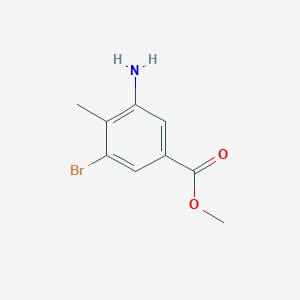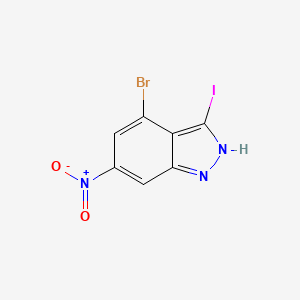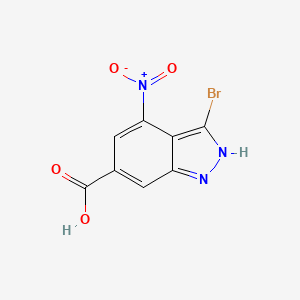
3-氨基-5-溴-4-甲基苯甲酸甲酯
描述
Methyl 3-amino-5-bromo-4-methylbenzoate is a compound that can be associated with various research areas, including organic synthesis and pharmaceutical intermediates. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the characteristics of methyl 3-amino-5-bromo-4-methylbenzoate.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like single-crystal X-ray diffraction, which provides information on cell parameters and the arrangement of atoms within the crystal . Additionally, vibrational spectroscopy methods such as FTIR and FT-Raman are used to analyze molecular structures and vibrational wave numbers . Theoretical calculations, including density functional theory (DFT), further aid in understanding the molecular geometry and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of some compounds . Schiff base reactions involving aldehydes and amines are also common, leading to the formation of compounds with C=N double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their dipole moments, polarizability, anisotropy polarizability, and hyperpolarizability, which can be significant for nonlinear optical applications . The HOMO-LUMO energy gap provides insights into the electronic properties and charge transfer within the molecule . Hydrogen bonding interactions are crucial for the stability of crystal structures and can influence the compound's solubility and melting point .
科学研究应用
药理活性化合物合成:
- 3-氨基-5-溴-4-甲基苯甲酸甲酯衍生物用于合成药理活性化合物,包括具有潜在癌症治疗应用的化合物。例如,该化合物的衍生物已用于合成苯并[b]噻吩衍生物,其中包括初步药理研究结果 (查普曼、克拉克、戈尔和夏尔马,1971)。
癌症治疗光敏剂的开发:
- 研究表明,3-氨基-5-溴-4-甲基苯甲酸甲酯衍生物在开发锌酞菁化合物中具有潜力。由于其高单线态氧量子产率、良好的荧光特性和适当的光降解量子产率,这些化合物在癌症治疗的光动力疗法中显示出前景 (皮斯金、坎波拉特和厄兹图尔克,2020)。
抗癌药物合成中的中间体:
- 某些衍生物是合成抑制胸苷酸合酶的抗癌药物的关键中间体,突出了它们在药物化学中的重要性 (曹胜利,2004)。
害虫防治应用:
- 杀虫剂氯虫苯甲酰胺的合成和表征涉及相关化合物的使用。这强调了 3-氨基-5-溴-4-甲基苯甲酸甲酯衍生物在开发害虫防治解决方案中的效用 (郑建宏,2012)。
其他化学化合物的形成:
- 这些衍生物也参与各种其他化学化合物的合成,展示了它们在化学反应和合成过程中的多功能性 (G. 卡维尔,1945)。
合成药物中间体:
- 它们用于合成重要的药物中间体,突出了它们在更广泛的药物制造过程中的作用 (陶峰,2005)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
作用机制
Pharmacokinetics
, Methyl 3-amino-5-bromo-4-methylbenzoate has the following pharmacokinetic properties:
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -6.26 cm/s
These properties suggest that the compound is likely to be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and may interact with certain cytochrome P450 enzymes, which could impact its metabolism and excretion.
Action Environment
The action of Methyl 3-amino-5-bromo-4-methylbenzoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy and action could potentially be influenced by the physiological environment, such as the pH of the surrounding medium, the presence of other compounds, and specific conditions within the body.
生化分析
Biochemical Properties
Methyl 3-amino-5-bromo-4-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, Methyl 3-amino-5-bromo-4-methylbenzoate can interact with proteins involved in signal transduction pathways, potentially affecting cellular responses to external stimuli .
Cellular Effects
The effects of Methyl 3-amino-5-bromo-4-methylbenzoate on various cell types and cellular processes are diverse. In certain cell lines, the compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Moreover, Methyl 3-amino-5-bromo-4-methylbenzoate has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, Methyl 3-amino-5-bromo-4-methylbenzoate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, Methyl 3-amino-5-bromo-4-methylbenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-5-bromo-4-methylbenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-amino-5-bromo-4-methylbenzoate is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to Methyl 3-amino-5-bromo-4-methylbenzoate in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 3-amino-5-bromo-4-methylbenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biological responses. Studies have identified threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Methyl 3-amino-5-bromo-4-methylbenzoate can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Methyl 3-amino-5-bromo-4-methylbenzoate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body. The interactions of Methyl 3-amino-5-bromo-4-methylbenzoate with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of Methyl 3-amino-5-bromo-4-methylbenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Methyl 3-amino-5-bromo-4-methylbenzoate within cells can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
Methyl 3-amino-5-bromo-4-methylbenzoate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of Methyl 3-amino-5-bromo-4-methylbenzoate can influence its interactions with other biomolecules and its role in cellular processes .
属性
IUPAC Name |
methyl 3-amino-5-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMWNWKILQIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646423 | |
| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223519-11-7 | |
| Record name | Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223519-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)



